molecular formula C14H18BrNO2 B581395 tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 1187932-64-4

tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No. B581395
CAS RN: 1187932-64-4
M. Wt: 312.207
InChI Key: JOJRQDHTJFLVJZ-UHFFFAOYSA-N
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Description

“tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate” is a chemical compound with the CAS Number: 1187932-64-4 . It has a molecular weight of 312.21 . The IUPAC name for this compound is tert-butyl 7-bromo-3,4-dihydro-1 (2H)-quinolinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18BrNO2/c1-14 (2,3)18-13 (17)16-8-4-5-10-6-7-11 (15)9-12 (10)16/h6-7,9H,4-5,8H2,1-3H3 . This code provides a unique representation of the molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The storage temperature for this compound is between 2-8°C . Unfortunately, the exact values for density, boiling point, melting point, and flash point are not available in the web search results.

Scientific Research Applications

Cascade Recyclization Reactions

A study by Ivanov (2020) explored the anionic cascade recyclization involving tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates, leading to the formation of tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates. This reaction showcases the compound's role in generating complex heterocyclic structures, which could have implications in the development of novel pharmaceuticals and materials (Ivanov, 2020).

Organic Synthesis and Functional Group Transformation

Matsumoto, Mori, and Akazome (2010) reported the synthesis of 1,2-dihydroquinoline-3-carboxylic acid derivatives from methyl 3-(arylamino)acrylates with hydrogen iodide, demonstrating the versatility of similar compounds in organic synthesis. The use of tert-butyl alcohol as a solvent was particularly noted for its efficiency in producing 1,2-dihydroquinoline derivatives, illustrating the compound's potential in facilitating various organic transformations (Matsumoto, Mori, & Akazome, 2010).

Role in Synthesis of Pharmaceutical Intermediates

The synthesis and chemical transformations of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate by Moskalenko and Boev (2014) provide insight into the compound's utility in generating pharmaceutical intermediates. The study detailed the reaction of tert-butyl-1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyl]pyridine-1-carboxylate with tributylvinyltin, leading to the formation of valuable intermediates for further drug development (Moskalenko & Boev, 2014).

Novel Synthetic Methods and Reagent Development

Research by Saito, Ouchi, and Takahata (2006) on a novel tert-butoxycarbonylation reagent highlights the compound's importance in the development of new synthetic methods. This work underscores the significance of tert-butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate and related structures in enhancing the efficiency and selectivity of organic synthesis, particularly in the context of protecting group strategies in peptide synthesis (Saito, Ouchi, & Takahata, 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl 7-bromo-3,4-dihydro-2H-quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-8-4-5-10-6-7-11(15)9-12(10)16/h6-7,9H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJRQDHTJFLVJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718432
Record name tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate

CAS RN

1187932-64-4
Record name tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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